α‑Glucosidase Inhibitory Potency of 2,4,5‑Trichlorophenyl‑Containing Iminothiazolines Versus Acarbose
Derivatives synthesized from (2,4,5‑trichlorophenyl)hydrazine, specifically iminothiazolines featuring the 2,4,5‑trichlorophenyl moiety, demonstrate profound α‑glucosidase inhibitory activity. The most potent compound (bearing an ortho‑tolyl group) exhibited an IC₅₀ of 0.15 ± 0.01 µM, representing a 254‑fold improvement in potency relative to the clinical standard acarbose (IC₅₀ = 38.2 ± 0.12 µM) [1]. This quantitative difference is directly attributable to the 2,4,5‑trichlorophenyl substitution pattern, as the study explicitly correlates potency with the nature of substituents on this core [1].
| Evidence Dimension | α‑Glucosidase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 0.15 ± 0.01 µM (iminothiazoline derivative bearing 2,4,5‑trichlorophenyl moiety) |
| Comparator Or Baseline | Acarbose (standard antidiabetic drug): 38.2 ± 0.12 µM |
| Quantified Difference | 254‑fold greater potency (calculated as 38.2 / 0.15) |
| Conditions | In vitro enzyme inhibition assay; pH and temperature conditions per standard glucosidase assay protocols |
Why This Matters
This >250‑fold potency advantage establishes 2,4,5‑trichlorophenyl‑containing derivatives as privileged scaffolds for antidiabetic drug discovery, justifying procurement of the parent hydrazine for structure‑activity relationship (SAR) exploration.
- [1] Kazmi, M., et al. (2017). Exploration of aroyl/heteroaroyl iminothiazolines featuring 2,4,5‑trichlorophenyl moiety as a new class of potent, selective, and in vitro efficacious glucosidase inhibitors. Bioorganic Chemistry, 74, 134–144. https://doi.org/10.1016/j.bioorg.2017.07.012 View Source
